molecular formula C20H19N3O4 B12171215 N-(1H-imidazol-2-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(1H-imidazol-2-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B12171215
M. Wt: 365.4 g/mol
InChI Key: MBOBDLAAGZZDLX-UHFFFAOYSA-N
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Description

Structural Overview The compound N-(1H-imidazol-2-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide belongs to the furochromen-propanamide class, characterized by a fused furochromen core substituted with three methyl groups (positions 3, 5, and 9) and a 7-oxo moiety. A propanamide linker connects this core to a 1H-imidazol-2-yl group.

Synthesis and Applications Synthesis typically involves multi-step reactions, including cyclization of the furochromen core, followed by amidation to attach the imidazole group.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C20H19N3O4/c1-10-9-26-17-12(3)18-15(8-14(10)17)11(2)13(19(25)27-18)4-5-16(24)23-20-21-6-7-22-20/h6-9H,4-5H2,1-3H3,(H2,21,22,23,24)

InChI Key

MBOBDLAAGZZDLX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=NC=CN4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: Starting from simple precursors like glyoxal and ammonia, the imidazole ring can be synthesized through a cyclization reaction.

    Synthesis of the Furochromen Moiety: This part of the molecule can be constructed using a series of reactions involving aromatic aldehydes and ketones, followed by cyclization.

    Coupling of the Two Moieties: The final step involves coupling the imidazole ring with the furochromen moiety through an amide bond formation, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of imidazole-containing compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance, a screening of drug libraries identified novel anticancer compounds that include imidazole moieties similar to N-(1H-imidazol-2-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide . The presence of the imidazole group is believed to enhance the compound's interaction with biological targets involved in tumor growth and proliferation.

Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. Studies indicate that compounds with furochromene structures can disrupt cellular signaling pathways associated with cancer progression, making them valuable candidates for further development as therapeutic agents .

Pharmacological Applications

Antimicrobial Properties
The compound has shown promise in antimicrobial applications. The imidazole ring is known for its ability to interact with microbial enzymes and disrupt their function. This property can be harnessed to develop new antibiotics or antifungal agents. Preliminary studies suggest that the compound exhibits activity against a range of pathogenic bacteria and fungi, warranting further investigation into its efficacy and safety profiles .

Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of imidazole derivatives. Compounds similar to this compound have demonstrated the ability to modulate inflammatory pathways. This could lead to applications in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease .

Materials Science

Polymeric Composites
In materials science, this compound can be integrated into polymeric matrices to enhance properties such as thermal stability and mechanical strength. The unique chemical structure allows for functionalization that can improve adhesion between the polymer and fillers or reinforcements .

Nanotechnology Applications
The compound's ability to form complexes with metal ions opens avenues for its use in nanotechnology. These complexes could serve as catalysts or in drug delivery systems where controlled release is essential for therapeutic efficacy .

Summary Table of Applications

Application AreaPotential UsesNotes
Medicinal ChemistryAnticancer agentsCytotoxicity against various cancer cell lines
PharmacologyAntimicrobial agentsActivity against bacteria and fungi
Anti-inflammatory treatmentsModulation of inflammatory pathways
Materials ScienceEnhancing polymer propertiesImproved thermal stability
Nanotechnology applicationsFormation of metal complexes

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The furochromen moiety may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules.

Comparison with Similar Compounds

Key Structural and Functional Differences

Imidazole vs. Indole/Pyrazole Substituents

  • The imidazole group in the target compound may improve hydrogen-bonding interactions with biological targets (e.g., kinases or cytochrome P450 enzymes) compared to indole or pyrazole analogs. Indole derivatives exhibit stronger anti-proliferative effects, likely due to planar aromaticity enhancing DNA intercalation , while pyrazole-methyl analogs show reduced activity .

Furan vs. Benzodioxole Moieties The 2-furylmethyl group confers antioxidant properties akin to natural flavonoids , while benzodioxole derivatives exhibit unique receptor-binding profiles suitable for industrial applications .

Biological Activity

N-(1H-imidazol-2-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be broken down into its key components:

  • Imidazole ring : Known for diverse biological activity.
  • Furochromen core : Contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the furochromen core through cyclization reactions.
  • Introduction of the imidazole moiety via coupling reactions.
  • Amide formation to yield the final product.

Antimicrobial Properties

Research indicates that derivatives of imidazole and related compounds exhibit significant antimicrobial activities. For instance:

  • A study evaluating various imidazole derivatives found that certain compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Target Organism
Compound A28S. aureus
Compound B22E. coli
Compound C19Bacillus subtilis
Ciprofloxacin30Reference

Anti-inflammatory Effects

Imidazole-containing compounds are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, which is crucial in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to specific receptors influencing cellular signaling.
  • DNA Interaction : Potential intercalation with DNA could disrupt replication in cancer cells.

Study 1: Antimicrobial Evaluation

A systematic evaluation of synthesized imidazole derivatives showed promising results against a range of bacterial strains. Compounds were tested using the disc diffusion method, revealing significant zones of inhibition compared to standard antibiotics .

Study 2: Anti-inflammatory Assessment

In vitro studies indicated that certain derivatives reduced nitric oxide production in macrophages, suggesting a mechanism for their anti-inflammatory effects. This aligns with findings from other imidazole-based compounds known for similar activities .

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